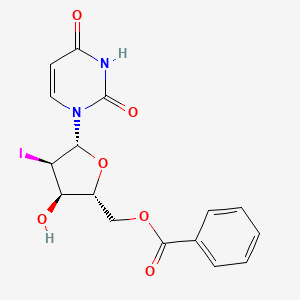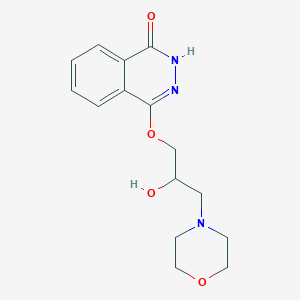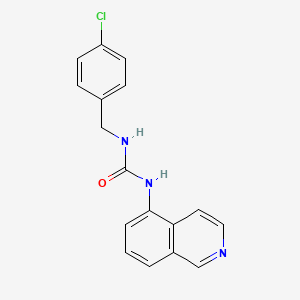![molecular formula C6H9NO5 B12578604 [(2-Oxoethyl)imino]diacetic acid CAS No. 204838-96-0](/img/structure/B12578604.png)
[(2-Oxoethyl)imino]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(2-Oxoethyl)imino]diacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of glycine with chloroacetic acid, followed by acetylation with acetic anhydride . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Oxoethyl)imino]diacetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
[(2-Oxoethyl)imino]diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Serves as a buffer in biological assays and experiments, maintaining pH stability.
Medicine: Investigated for its potential use in drug formulations and as a diagnostic reagent.
Industry: Employed in the production of dyes, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism by which [(2-Oxoethyl)imino]diacetic acid exerts its effects involves its ability to chelate metal ions and stabilize pH levels. It interacts with metal ions such as manganese, copper, nickel, zinc, and cobalt, forming stable complexes. This chelation process is crucial in preventing oxidation and irreversible denaturation of proteins during biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine-N,N’-diacetic acid: Another chelating agent with similar buffering properties.
N-tris(hydroxymethyl)methylglycine: A Good’s buffer with a different pH range.
N-(2-acetamido)iminodiacetic acid: A closely related compound with similar chemical properties.
Uniqueness
[(2-Oxoethyl)imino]diacetic acid is unique due to its specific pH buffering range and its ability to chelate a wide variety of metal ions. This makes it particularly useful in biochemical and molecular biology applications where precise pH control and metal ion stabilization are required .
Propriétés
Numéro CAS |
204838-96-0 |
|---|---|
Formule moléculaire |
C6H9NO5 |
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
2-[carboxymethyl(2-oxoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H9NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h2H,1,3-4H2,(H,9,10)(H,11,12) |
Clé InChI |
YDAYNDSXGSPJJW-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-](/img/structure/B12578526.png)


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-](/img/structure/B12578549.png)
![3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile](/img/structure/B12578553.png)
![N-[2-(Azidomethyl)phenyl]formamide](/img/structure/B12578557.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)



